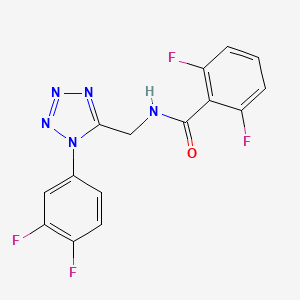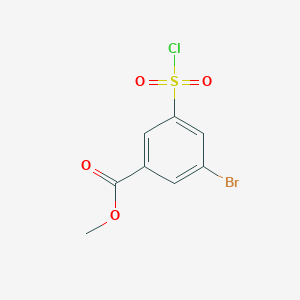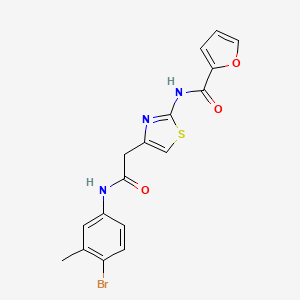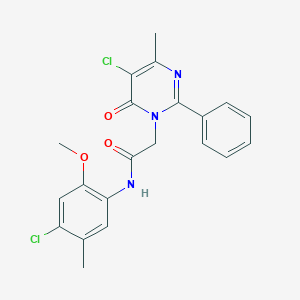
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a benzamide derivative with a tetrazole group attached. Benzamides are a class of compounds containing a carboxamido functional group (CONH2) attached to a benzene ring . Tetrazoles are a class of five-membered heterocyclic compounds containing four nitrogen atoms .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through nucleophilic substitution or coupling reactions .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring core, with the difluorophenyl and tetrazolyl groups providing additional complexity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the tetrazole and difluorophenyl groups. Tetrazoles can participate in various reactions such as cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase its stability and lipophilicity .Applications De Recherche Scientifique
Polymer Science
Research on novel aromatic polyimides, including those synthesized from diamines related to fluorinated compounds, focuses on their solubility, thermal stability, and specific heat capacities. These polymers exhibit solubility in organic solvents and high thermal degradation temperatures, indicating their potential for high-performance materials in various applications (Butt et al., 2005).
Photochemistry
Studies on fluorinated aryl azides, including their photolysis to form singlet nitrenes, are significant for photoaffinity labeling. This research demonstrates the potential of fluorinated compounds in developing new photochemical tools for biological and chemical research (Schnapp & Platz, 1993).
Organometallic Chemistry
Research into frustrated Lewis pairs involving fluorinated compounds explores their ability to activate dihydrogen and tetrahydrofuran, showcasing the significance of fluorinated ligands in catalysis and organometallic reactions (Kronig et al., 2011).
Electrochemistry
Investigations into the electrochemical properties of tetrasubstituted tetraphenylethenes, including those with fluorinated amide groups, highlight their potential in developing materials for electronic applications (Schreivogel et al., 2006).
Herbicide Development
The synthesis of a fluorinated isoxazoline derivative with potent herbicidal activity against annual weeds suggests the utility of fluorinated compounds in agrichemical development. This compound exhibits good selectivity for rice and low environmental toxicity (Hwang et al., 2005).
Polymorphism and Material Science
The discovery of polymorphs of a fluorinated amide demonstrates the importance of C-H⋅⋅⋅F interactions in solid-state chemistry. The mechanical properties of these polymorphs vary significantly, indicating applications in material science and pharmaceuticals (Mondal et al., 2017).
Medicinal Chemistry
Research into fluorobenzamides incorporating thiazole and thiazolidine for antimicrobial applications highlights the role of fluorine in enhancing antimicrobial activity. The synthesis of these compounds and their efficacy against bacterial and fungal strains suggest potential applications in developing new antimicrobial agents (Desai et al., 2013).
Mécanisme D'action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.
Mode of Action
This compound acts as an antagonist at the Dopamine D2 receptor . An antagonist is a type of ligand or drug that blocks or dampens agonist-mediated responses rather than provoking a biological response itself upon binding to a receptor.
Propriétés
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c16-9-5-4-8(6-12(9)19)24-13(21-22-23-24)7-20-15(25)14-10(17)2-1-3-11(14)18/h1-6H,7H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGURXVFHOJSEEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-Fluoro-1-(3-fluorophenyl)ethyl]azanium;chloride](/img/structure/B2830285.png)

![8-(3-((3-chlorophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830290.png)
![N-(2-(6-((2,4-dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2830291.png)
![6,6-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-dihydropyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B2830294.png)

![4-[4-(4-Methoxyphenyl)-3-methyl-1,2-oxazol-5-yl]benzene-1,3-diol](/img/structure/B2830296.png)
![N-(2-chlorophenyl)-2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2830297.png)


![Tert-butyl 3-(4-methoxybenzyl)-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxylate](/img/structure/B2830300.png)


